A1AT modulator 1
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Overview
Description
A1AT modulator 1 is a compound known for its potent inhibition of Z alpha-1-antitrypsin polymerization. Alpha-1-antitrypsin is a protein produced in the liver that functions as a protease inhibitor, specifically targeting neutrophil elastase. This compound exhibits a pIC50 of 8.3, indicating its high efficacy in inhibiting the polymerization process .
Chemical Reactions Analysis
A1AT modulator 1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include solvents like DMSO, PEG300, and Tween 80 . The major products formed from these reactions depend on the specific conditions and reagents used, but typically involve modifications to the functional groups present in the compound.
Scientific Research Applications
A1AT modulator 1 has a wide range of scientific research applications. It is primarily used in the study of alpha-1-antitrypsin deficiency-related lung diseases, such as chronic obstructive pulmonary disease (COPD) and emphysema . By increasing the levels of functional alpha-1-antitrypsin in the bloodstream, this compound helps mitigate the destructive effects of neutrophil elastase on lung tissue.
Mechanism of Action
The mechanism of action of A1AT modulator 1 involves stabilizing the alpha-1-antitrypsin protein, correcting its folding, or increasing its production . This compound works by enhancing the secretion of functional alpha-1-antitrypsin protein from liver cells into the bloodstream, thereby increasing its availability to neutralize neutrophil elastase. It also stabilizes the alpha-1-antitrypsin protein in the bloodstream, extending its half-life and enhancing its inhibitory activity .
Comparison with Similar Compounds
A1AT modulator 1 is unique in its ability to potently inhibit Z alpha-1-antitrypsin polymerization. Similar compounds include other alpha-1-antitrypsin modulators that aim to enhance or restore the function of the alpha-1-antitrypsin protein . These compounds may work through different mechanisms, such as correcting protein misfolding, increasing protein production, or stabilizing the protein in the bloodstream. The uniqueness of this compound lies in its high efficacy and specific targeting of Z alpha-1-antitrypsin polymerization .
Properties
Molecular Formula |
C21H23FN2O3 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
N-[(1S,2R)-1-(3-fluoro-2-methylphenyl)-1-hydroxypentan-2-yl]-2-oxo-1,3-dihydroindole-4-carboxamide |
InChI |
InChI=1S/C21H23FN2O3/c1-3-6-18(20(26)13-7-4-9-16(22)12(13)2)24-21(27)14-8-5-10-17-15(14)11-19(25)23-17/h4-5,7-10,18,20,26H,3,6,11H2,1-2H3,(H,23,25)(H,24,27)/t18-,20+/m1/s1 |
InChI Key |
MSZBLPYPBQYDNI-QUCCMNQESA-N |
Isomeric SMILES |
CCC[C@H]([C@H](C1=C(C(=CC=C1)F)C)O)NC(=O)C2=C3CC(=O)NC3=CC=C2 |
Canonical SMILES |
CCCC(C(C1=C(C(=CC=C1)F)C)O)NC(=O)C2=C3CC(=O)NC3=CC=C2 |
Origin of Product |
United States |
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